molecular formula C13H14F3N3O2 B2383708 6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034225-11-9

6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2383708
CAS No.: 2034225-11-9
M. Wt: 301.269
InChI Key: XBFILFYIGQILJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound featuring a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an azaspirooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The azaspirooctane moiety is then constructed through a series of cyclization reactions. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrimidine ring or the azaspirooctane structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction and methanesulfonic acid for cyclization . Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the pyrimidine ring.

Scientific Research Applications

6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The azaspirooctane structure provides additional binding sites, increasing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[34]octane-8-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-[4-(trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c14-13(15,16)9-2-5-17-11(18-9)19-6-8(10(20)21)12(7-19)3-1-4-12/h2,5,8H,1,3-4,6-7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFILFYIGQILJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C3=NC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.